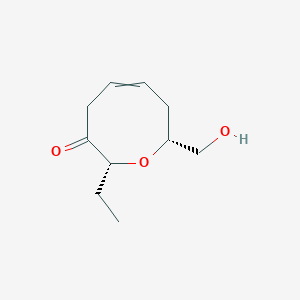
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: is a chemical compound that belongs to the class of oxocins. Oxocins are heterocyclic compounds containing an oxygen atom in an eight-membered ring. This particular compound is characterized by its specific stereochemistry, with both the 2nd and 8th positions having the R-configuration. The presence of an ethyl group at the 2nd position and a hydroxymethyl group at the 8th position further defines its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule. For example, starting from a linear precursor containing the necessary functional groups, cyclization can be induced under acidic or basic conditions to form the oxocin ring. The stereochemistry at the 2nd and 8th positions can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the oxocin ring can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxocins with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of oxocins on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of oxocins in biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,8R)-2-Methyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group.
(2R,8R)-2-Ethyl-8-(methoxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one is unique due to its specific stereochemistry and the presence of both an ethyl and a hydroxymethyl group
Propiedades
Número CAS |
185246-84-8 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2R,8R)-8-ethyl-2-(hydroxymethyl)-3,6-dihydro-2H-oxocin-7-one |
InChI |
InChI=1S/C10H16O3/c1-2-10-9(12)6-4-3-5-8(7-11)13-10/h3-4,8,10-11H,2,5-7H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
MAPNNKKHMDMRJL-PSASIEDQSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)CC=CC[C@@H](O1)CO |
SMILES canónico |
CCC1C(=O)CC=CCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


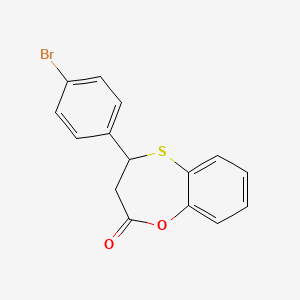
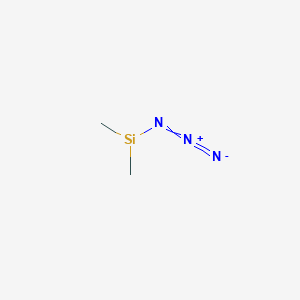
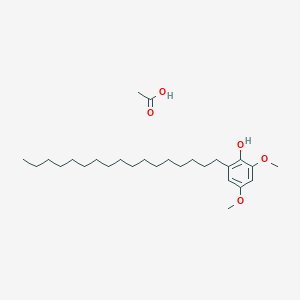
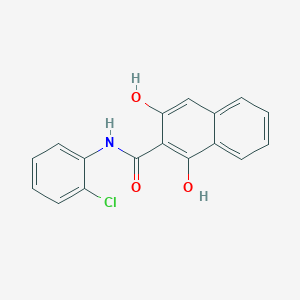
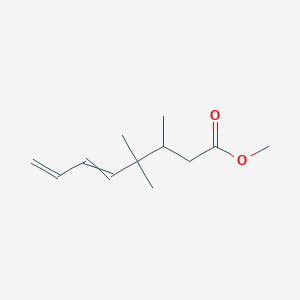
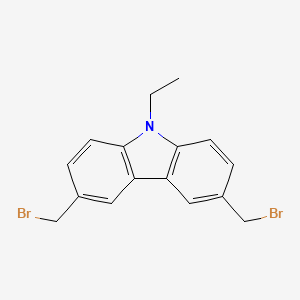
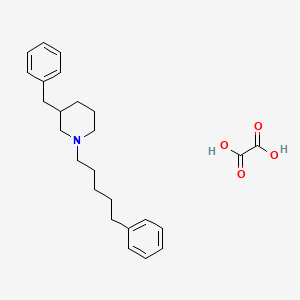
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


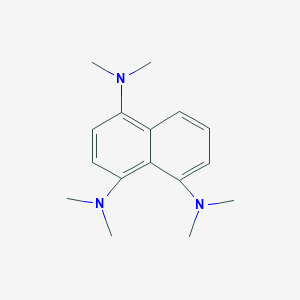
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
